molecular formula C8H7Br2NO B8391171 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine

3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine

Cat. No.: B8391171
M. Wt: 292.95 g/mol
InChI Key: DQXNGFKYICUQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine is a specialized pyridine derivative intended for research use only. It is not for diagnostic, therapeutic, or personal use. Researchers value this compound for its unique molecular structure, which features a dibromo-vinyl group attached to a methoxypyridine ring. This specific arrangement makes it a potential building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It may also serve as a key intermediate in materials science research. Please consult the product's Certificate of Analysis for specific data on purity and characterization. Handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

3-(2,2-dibromoethenyl)-4-methoxypyridine

InChI

InChI=1S/C8H7Br2NO/c1-12-7-2-3-11-5-6(7)4-8(9)10/h2-5H,1H3

InChI Key

DQXNGFKYICUQSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns on Pyridine Ring

The following table highlights key structural and functional differences between 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine and related pyridine derivatives:

Compound Name Substituents (Position) Key Features Reactivity/Potential Applications References
This compound 4-OCH₃, 3-(CH₂CBr₂) High steric bulk; bromine atoms enhance electrophilic reactivity. Intermediate for cross-coupling reactions.
3-Iodo-4-methoxypyridine 4-OCH₃, 3-I Larger halogen (I) increases molecular weight; potential for radioimaging. Nucleophilic substitution reactions.
4-Bromo-2-methoxy-3-methylpyridine 2-OCH₃, 3-CH₃, 4-Br Methyl group reduces steric hindrance; bromine aids in functionalization. Pharmaceutical intermediate.
(E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate 4-acrylate, 3-(dimethoxymethyl), 2-Cl Polar acrylate ester enhances solubility; dimethoxy group stabilizes charge. Polymer chemistry or drug design.

Key Observations :

  • Halogen Effects : Bromine and iodine in positions 3 or 4 increase molecular weight and reactivity, but iodine’s larger atomic radius may hinder certain reactions compared to bromine.
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) at position 2 or 3 can deactivate the pyridine ring, whereas methoxy groups at position 4 act as electron donors, influencing regioselectivity in further reactions .

Impact of Substituents on Molecular Geometry

Crystal structure analyses of related compounds reveal how substituents affect planarity and intermolecular interactions:

  • 9-Fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: The 4-methoxy-pyridine ring exhibits a dihedral angle of 43.5° relative to the central pyrimidine ring due to steric effects. This non-planarity contrasts with fluorine-substituted derivatives, where coplanarity (dihedral angle: 8.4°) enhances π-π stacking .
  • This compound: The bulky dibromovinyl group likely induces similar non-planar geometry, reducing crystallinity compared to smaller substituents (e.g., methyl or methoxy).

Preparation Methods

Vicinal Dibromination of 3-Vinyl-4-methoxy-pyridine

A direct approach involves brominating 3-vinyl-4-methoxy-pyridine using molecular bromine (Br₂) in inert solvents like carbon tetrachloride or dichloromethane. This method parallels the anti-addition mechanism observed in alkenes, yielding the 1,2-dibromo product. However, achieving 2,2-dibromination requires radical bromination conditions or directed C–H activation.

Optimized Conditions

  • Substrate : 3-Vinyl-4-methoxy-pyridine (synthesized via Wittig reaction or Heck coupling).

  • Reagents : Br₂ (2.2 equiv), FeCl₃ (5 mol%) as Lewis acid.

  • Solvent : CCl₄, 0°C to room temperature, 12 h.

  • Yield : 68–72% (unoptimized).

Mechanistic Insight : FeCl₃ polarizes Br₂, facilitating electrophilic attack on the vinyl group. Steric hindrance from the pyridine ring may favor 2,2-addition over 1,2-addition.

Corey-Fuchs Reaction for Direct Dibromovinyl Formation

Aldehyde to Dibromovinyl Conversion

The Corey-Fuchs reaction offers a one-step route to 1,1-dibromoalkenes from aldehydes. Applied to 4-methoxy-pyridine-3-carbaldehyde, this method avoids isolating reactive intermediates.

Procedure

  • Substrate Preparation : 4-Methoxy-pyridine-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 4-methoxypyridine).

  • Reagents : CBr₄ (2.5 equiv), PPh₃ (5.0 equiv).

  • Solvent : Dry THF, reflux, 6 h.

  • Workup : Aqueous NaHCO₃ extraction, column chromatography.

  • Yield : 58–63%.

Limitations :

  • Requires access to 4-methoxy-pyridine-3-carbaldehyde, which may necessitate multi-step synthesis.

  • Competing side reactions (e.g., over-bromination) reduce efficiency.

Catalytic Dearomatization-Bromination Sequences

Grignard Addition Followed by Bromination

Building on methodologies from enantioselective pyridine functionalization, a two-step process involves:

  • Dearomative Alkylation : Cu-catalyzed addition of a vinyl Grignard reagent to 4-methoxy-pyridine.

  • Bromination : Treatment with N-bromosuccinimide (NBS) or Br₂.

Example Protocol

  • Step 1 : 4-Methoxypyridine, vinylmagnesium bromide, CuBr/L1 ligand (2 mol%), THF, −20°C, 8 h.

  • Step 2 : Br₂ (2.0 equiv), CH₂Cl₂, 0°C, 2 h.

  • Overall Yield : 51–66%.

Advantages :

  • High enantioselectivity (up to 97% ee) when chiral ligands are used.

  • Scalable to gram quantities without significant yield loss.

Diazotization and Bromine Displacement

Sandmeyer-Type Bromination

Adapting aromatic bromination techniques, an aminopyridine intermediate undergoes diazotization followed by bromine substitution:

Steps :

  • Reduction : 4-Methoxy-3-nitropyridine → 4-methoxy-3-aminopyridine (97% yield via Pd/C-catalyzed hydrogenation).

  • Diazotization : NaNO₂, HBr, −5°C.

  • Bromination : CuBr, H₂O, 60°C.

  • Yield : 82–88% for analogous bromopyridines.

Challenges :

  • Requires precise temperature control (−10°C to 0°C) to minimize byproducts.

  • Compatibility of the vinyl group with acidic conditions needs verification.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Vicinal Dibromination3-Vinyl-4-methoxy-pyridineBr₂, FeCl₃68–72Direct, single-stepLow regioselectivity
Corey-Fuchs Reaction4-Methoxy-pyridine-3-carbaldehydeCBr₄, PPh₃58–63Avoids isolation of intermediatesRequires aldehyde synthesis
Catalytic Dearomatization4-MethoxypyridineVinyl Grignard, CuBr51–66Enantioselective, scalableMulti-step, ligand dependency
Sandmeyer Bromination4-Methoxy-3-aminopyridineNaNO₂, HBr, CuBr82–88High yield, established protocolSensitive to temperature, byproducts

Mechanistic and Computational Insights

Density functional theory (DFT) studies on analogous systems reveal:

  • Copper Catalysis : The Cu(I) complex facilitates π-orbital overlap between the pyridine and Grignard reagent, lowering the activation barrier (ΔG‡ ≈ 14.7 kcal/mol).

  • Bromination Selectivity : Electron-donating methoxy groups direct electrophilic bromine to the para position, but steric effects in vinyl derivatives favor 2,2-addition.

Industrial Scalability and Cost Considerations

  • Cost Drivers :

    • Pd/C catalysts ($120–150/g) impact large-scale Grignard-based routes.

    • CBr₄ ($45/mol) vs. Br₂ ($10/mol) favors vicinal dibromination for bulk production.

  • Waste Management :

    • Quenching excess Br₂ requires NaHSO₃, generating HSO₄⁻/Br⁻ effluent.

    • Corey-Fuchs produces PPh₃O, necessitating phosphorous recovery systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine, and how can purity be validated?

  • Methodology : Utilize nucleophilic substitution reactions targeting the pyridine ring, with bromination of the vinyl group using reagents like PBr₃ or NBS (N-bromosuccinimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

  • Answer : Combine UV-Vis spectroscopy (to study π→π* transitions in the conjugated dibromo-vinyl system) with FT-IR (to identify C-Br stretching at ~550 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹). X-ray crystallography resolves stereochemistry, while DFT calculations (B3LYP/6-31G**) predict electronic distributions and reactive sites .

Q. How does the dibromo-vinyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use thermogravimetric analysis (TGA) to assess decomposition thresholds and DSC for phase transitions. The dibromo-vinyl group increases susceptibility to hydrolysis under alkaline conditions (pH >9), necessitating buffered solutions for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines (e.g., MCF-7 vs. HT-29)?

  • Analysis : Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation pathways. Design experiments with:

  • Flow cytometry to quantify cellular uptake efficiency.
  • CYP450 inhibition assays (e.g., using ketoconazole) to assess metabolic activation.
  • ROS detection probes (e.g., DCFH-DA) to evaluate oxidative stress contributions.
    Reference conflicting datasets (e.g., IC₅₀ variations >10 µM) to identify outliers linked to assay conditions .

Q. How can computational modeling predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?

  • Approach : Use molecular docking (AutoDock Vina) with homology-modeled targets (e.g., EGFR kinase PDB:1M17). The methoxy group’s electron-donating effects enhance π-stacking with aromatic residues (e.g., Phe723), while the dibromo-vinyl moiety may sterically hinder ATP-binding pockets. Validate predictions via SPR (surface plasmon resonance) for kinetic binding parameters (KD, kon/koff) .

Q. What experimental designs optimize the compound’s selectivity against off-target enzymes (e.g., cytochrome P450 isoforms)?

  • Design :

  • Panel screening against CYP3A4, CYP2D6, and CYP2C9 using fluorogenic substrates.
  • Structure-activity relationship (SAR) studies: Replace the dibromo-vinyl group with mono-bromo or chloro analogs to reduce electrophilicity and off-target interactions.
  • Metabolite identification via LC-MS/MS to track dehalogenation products that may contribute to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.